3β-HSD Inhibition Potency: Azastene vs. Trilostane, Cyanoketone, and WIN-32729 in Human Placental Tissue
In a direct head-to-head comparison using human term placental tissue, azastene inhibited 3β-HSD with an I50 of 1 µM. Trilostane, cyanoketone, and WIN-32729 (epostane) were 250-fold, 333-fold, and 200-fold more potent, with I50 values of 4 nM, 3 nM, and 5 nM respectively [1]. This large potency gap establishes that azastene is a relatively weak 3β-HSD inhibitor and is categorically unsuitable for applications requiring near-complete blockade of this enzyme at low concentrations.
| Evidence Dimension | I50 for 3β-HSD inhibition in human placental tissue |
|---|---|
| Target Compound Data | I50 = 1 µM (azastene) |
| Comparator Or Baseline | Trilostane: I50 = 4 nM; Cyanoketone: I50 = 3 nM; WIN-32729: I50 = 5 nM |
| Quantified Difference | Azastene is 250-fold less potent than trilostane; 333-fold less than cyanoketone; 200-fold less than WIN-32729 |
| Conditions | Human term placental homogenate; dose-dependent inhibition of 3β-HSD activity measured in vitro |
Why This Matters
Procurement for 3β-HSD blockade must account for a 200–333-fold potency deficit; azastene is only appropriate when weak, titratable inhibition is desired.
- [1] Rabe T, Kiesel L, Runnebaum B. Inhibition of human placental progesterone synthesis and aromatase activity by synthetic steroidogenic inhibitors in vitro. Fertil Steril. 1983;39(6):829-835. doi:10.1016/s0015-0282(16)47125-6 View Source
